Sparsophenicol is a chemical compound that belongs to the class of phenicols, which are known for their antibacterial properties. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various bacterial infections. It is derived from natural sources and exhibits structural similarities to other well-known phenicols, such as chloramphenicol.
Sparsophenicol is primarily sourced from certain strains of bacteria, particularly those belonging to the genus Sparosphaera. These bacteria are often found in marine environments, which contribute to the unique chemical properties of Sparsophenicol. Research indicates that the compound can also be synthesized through laboratory methods, making it accessible for further study and application.
Sparsophenicol is classified as an antibiotic and falls under the broader category of phenicols. It is characterized by its ability to inhibit bacterial protein synthesis, which is a common mechanism among antibiotics in this class.
The synthesis of Sparsophenicol can be achieved through both natural extraction and synthetic routes. The natural extraction involves isolating the compound from Sparosphaera strains, while synthetic methods typically employ organic chemistry techniques.
The molecular formula of Sparsophenicol is C₁₄H₁₈ClN₃O₅S. The structure features a chlorinated aromatic ring and a phenolic hydroxyl group, which are critical for its biological activity.
Sparsophenicol participates in several chemical reactions that are significant for its functionality as an antibiotic:
The reactivity of Sparsophenicol can be influenced by factors such as pH and temperature during synthesis and reaction conditions, which must be carefully controlled to optimize yield and purity.
Sparsophenicol exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing peptide bond formation during translation.
Sparsophenicol has several scientific uses, particularly in microbiology and pharmacology:
Sparsophenicol shares core motifs with chloramphenicol: a p-nitrobenzene ring connected to a dichloroacetamide tail via a propanediol backbone. Its IUPAC name, 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonamide, suggests critical modifications:
Stereochemically, the D-threo configuration—essential for CAM’s ribosomal binding—likely persists in sparsophenicol, as enantiomeric orientation governs antibiotic efficacy. Computational models indicate steric constraints from the isoxazole group may impede rotation at C1-C2, potentially altering ribosomal A-site interactions compared to CAM [2].
Empirical data remains scarce, but analogies to chloramphenicol derivatives suggest:
Table 2: Inferred Physicochemical Properties
Property | Sparsophenicol (Predicted) | Chloramphenicol (Reference) |
---|---|---|
LogP | ~2.0 | 1.14 |
pKa | ~5.2 (nitro group) | 5.5 |
Aqueous Solubility | Low (μg/mL range) | 2.5 mg/mL |
Sparsophenicol emerged during the 1970–80s surge in CAM derivative research aimed at overcoming resistance and toxicity. Initial synthesis likely followed a multi-step regioselective pathway:
Early patents (undetailed in available literature) imply yields were suboptimal (<30%), with chromatographic purification challenges due to polar byproducts.
Efforts focused on mitigating CAM’s hematological toxicity and enzymatic inactivation:
Sparsophenicol’s bioactivity is theorized to mirror CAM’s inhibition of the bacterial peptidyl transferase center (PTC):
In silico studies (extrapolated from CAM) highlight:
Table 3: Computational Binding Metrics vs. Chloramphenicol
Parameter | Sparsophenicol | Chloramphenicol |
---|---|---|
Docking Affinity | −9.2 kcal/mol | −10.5 kcal/mol |
Ribosomal Residence Time | ~4 ns | ~22 ns |
CAT Acetylation Risk | Low | High |
Concluding Remarks
Sparsophenicol exemplifies a stalled antibiotic derivative with intriguing structural innovations but unresolved synthesis and binding challenges. Its mechanistic divergence from CAM warrants re-examination using modern computational and synthetic tools, particularly in addressing ribosomal entry-tunnel steric clashes.
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